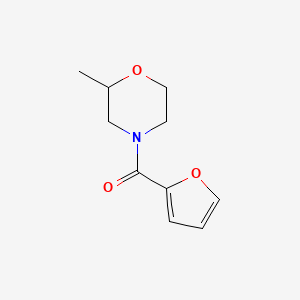![molecular formula C18H23NO2 B7516542 N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide, also known as DBH, is a chemical compound with potential therapeutic applications. DBH is a bicyclic amide, which means it has a unique structure that may allow it to interact with biological systems in a specific way. In
Mécanisme D'action
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide is not yet fully understood. However, it is believed that this compound may interact with specific receptors in the brain and nervous system, leading to its neuroprotective effects. Additionally, this compound may modulate the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce inflammation in other parts of the body, such as the joints, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide is that it is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are several potential future directions for research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide. One area of focus could be on understanding the specific receptors and enzymes that this compound interacts with, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 2-bromo-1-phenylcyclopropane with 3,4-dihydrocoumarin in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a standard organic chemistry laboratory.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide has potential applications in the field of medicinal chemistry. Recent studies have suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(16-9-12-5-6-14(16)7-12)19-10-13-8-15-3-1-2-4-17(15)21-11-13/h1-4,12-14,16H,5-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCTYQUYCIDOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCC3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

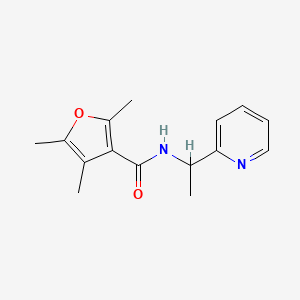
![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)
![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)
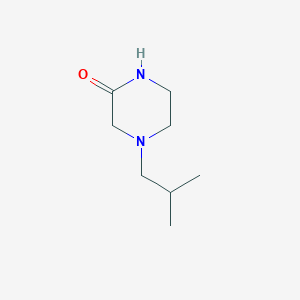
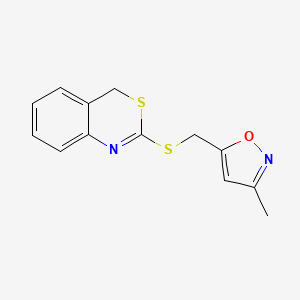
![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)
![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
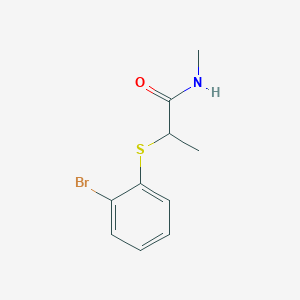
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)
